molecular formula C12H23NO3 B2854113 tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate CAS No. 1823857-10-8

tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate

Cat. No.: B2854113
CAS No.: 1823857-10-8
M. Wt: 229.32
InChI Key: QEPZXOOWHMYXGT-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate: is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Scientific Research Applications

tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds and enzyme inhibitors.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of azepane derivatives with tert-butyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Azepane derivatives, tert-butyl chloroformate, and a base such as triethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.

    Procedure: The azepane derivative is dissolved in the solvent, and the base is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until completion.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.

Chemical Reactions Analysis

tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

    Esterification: The carboxylic acid can be esterified with alcohols in the presence of acid catalysts to form various esters.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The hydroxy and tert-butyl groups play a crucial role in its binding affinity and specificity towards target proteins and enzymes. The compound can modulate enzyme activity, inhibit specific pathways, and alter cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate: A six-membered ring analog with similar functional groups.

    tert-Butyl 4-hydroxy-3-methylhexahydroazepine-1-carboxylate: A saturated analog with a similar structure but different ring saturation.

    tert-Butyl 4-hydroxy-3-methylcyclohexane-1-carboxylate: A cyclohexane analog with similar substituents but different ring size.

The uniqueness of this compound lies in its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered and saturated analogs.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3-methylazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-8-13(7-5-6-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPZXOOWHMYXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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